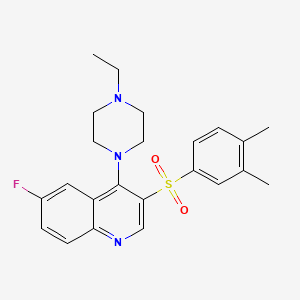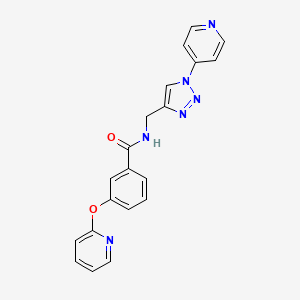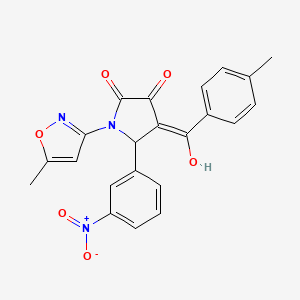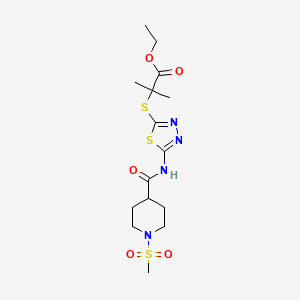![molecular formula C17H24N2O3 B2406469 (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide CAS No. 2411322-63-7](/img/structure/B2406469.png)
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that makes it highly useful for a variety of applications, including imaging, labeling, and detection. In
科学的研究の応用
(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is widely used in scientific research for a variety of applications. One of its primary uses is as a fluorescent dye for imaging and labeling. It is commonly used in microscopy to visualize cellular structures and processes. It can also be used to label proteins, DNA, and other molecules for detection and analysis. In addition, this compound can be used as a sensor for detecting changes in pH and ion concentrations in biological systems.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is based on its unique chemical structure. It contains a conjugated system of double bonds that allows it to absorb light in the ultraviolet and visible regions of the spectrum. When excited by light, this compound emits a bright green fluorescence that can be detected and measured. This property makes it highly useful for imaging and detection applications.
Biochemical and Physiological Effects:
This compound has relatively low toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects on cells or organisms. However, it is important to use appropriate safety precautions when handling this compound, as with any chemical reagent.
実験室実験の利点と制限
One of the primary advantages of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is its high sensitivity and specificity for labeling and detection. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, it is not suitable for use in live-cell imaging due to its relatively short fluorescence lifetime. In addition, it can be susceptible to photobleaching, which can limit its usefulness in long-term imaging experiments.
将来の方向性
There are many potential future directions for research involving (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide. One area of interest is in the development of new fluorescent dyes with improved properties, such as longer fluorescence lifetimes and increased resistance to photobleaching. Another area of interest is in the application of this compound and other fluorescent dyes for in vivo imaging and detection. This could have important implications for the diagnosis and treatment of diseases such as cancer. Finally, there is potential for the use of this compound and other fluorescent dyes in the development of biosensors for a variety of applications, including environmental monitoring and medical diagnostics.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide involves several steps, starting with the reaction between 2-phenyl-1,4-dioxane-2-carboxaldehyde and N,N-dimethylformamide dimethyl acetal to form a Schiff base. This is then reacted with (E)-4-bromo-2-buten-1-ol to form the desired product, this compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-19(2)10-6-9-16(20)18-13-17(14-21-11-12-22-17)15-7-4-3-5-8-15/h3-9H,10-14H2,1-2H3,(H,18,20)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLYSAUUYBPAW-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(COCCO1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(COCCO1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)

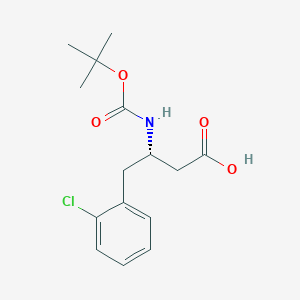

![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)
![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
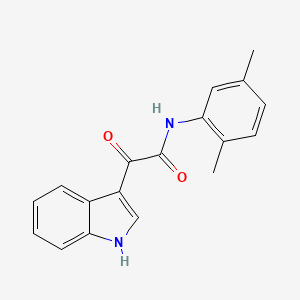
![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
